JAK2 Enzymatic Potency and JAK Family Selectivity: XL019 vs. Ruxolitinib and Fedratinib
XL019 demonstrates single-digit nanomolar potency against JAK2 with an IC50 of 2.2 nM, comparable to ruxolitinib (IC50 = 2.8-7.2 nM depending on assay conditions) but with markedly superior JAK1 selectivity. The JAK2/JAK1 selectivity ratio for XL019 is approximately 61-fold (IC50 JAK1 = 134.3 nM), whereas ruxolitinib exhibits near-equipotent JAK1/JAK2 inhibition with a selectivity ratio of approximately 1-2-fold [1][2]. Against JAK3, XL019 displays 97-fold selectivity (IC50 = 214.2 nM), while ruxolitinib shows approximately 14-35-fold selectivity [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | JAK2 IC50 = 2.2 nM; JAK1 IC50 = 134.3 nM; JAK3 IC50 = 214.2 nM; TYK2 IC50 = 348.3 nM; JAK2/JAK1 selectivity = 61-fold; JAK2/JAK3 selectivity = 97-fold |
| Comparator Or Baseline | Ruxolitinib: JAK2 IC50 = 2.8-7.2 nM; JAK1 IC50 = 3.3 nM; JAK3 IC50 = 428 nM. Fedratinib: JAK2 IC50 = 17 nM; JAK1 IC50 = 105 nM |
| Quantified Difference | XL019 JAK2/JAK1 selectivity ratio = 61-fold vs. ruxolitinib ≈ 1-2-fold; XL019 JAK2 potency = 2.2 nM vs. fedratinib = 17 nM (7.7-fold more potent) |
| Conditions | Biochemical kinase activity assays using recombinant JAK kinase domains; ATP concentration at Km for each kinase |
Why This Matters
Superior JAK2-over-JAK1 selectivity enables cleaner dissection of JAK2-specific signaling from JAK1-mediated inflammatory pathways, critical for target deconvolution studies.
- [1] Quintás-Cardama A, Vaddi K, Liu P, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. 2010;115(15):3109-3117. View Source
- [2] Wernig G, Kharas MG, Okabe R, et al. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer Cell. 2008;13(4):311-320. Table 1: Enzymatic IC50 values for JAK family kinases. View Source
